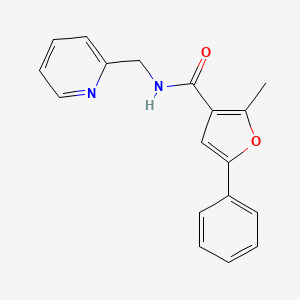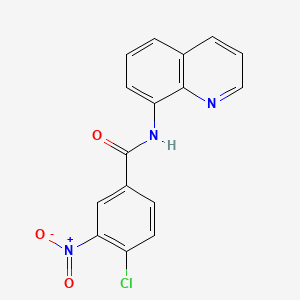![molecular formula C17H21N3O2 B5208361 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol CAS No. 5260-83-3](/img/structure/B5208361.png)
2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
Übersicht
Beschreibung
2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that belongs to the class of phenols. It has gained significant attention from the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Additionally, 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol for lab experiments is its potent anti-tumor activity, which makes it an ideal candidate for cancer research. Additionally, 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to exhibit low toxicity in normal cells, making it a safe and effective therapeutic agent. However, one of the limitations of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol as a therapeutic agent for different types of cancer. Moreover, research can also focus on the development of new formulations of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol that can improve its solubility and bioavailability. Finally, the potential of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol as a therapeutic agent for other diseases, such as neurodegenerative disorders, can also be explored.
Conclusion:
In conclusion, 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic properties, particularly in the field of cancer research. It exhibits potent anti-tumor activity, induces apoptosis and cell cycle arrest, and inhibits angiogenesis. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its low toxicity in normal cells. However, its poor solubility in water remains a challenge. Further research is needed to explore the potential of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol as a therapeutic agent for different types of cancer and other diseases.
Synthesemethoden
The synthesis of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester in the presence of sodium hydride. The reaction takes place in anhydrous DMF at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and liver cancer. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-12-14(5-6-15(16)21)13-19-8-10-20(11-9-19)17-4-2-3-7-18-17/h2-7,12,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAKQQYKWEAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385533 | |
| Record name | 2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
CAS RN |
5260-83-3 | |
| Record name | 2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B5208300.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)

![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)


![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
